6-Aminocyclohex-3-ene-1-carboxylic acid

Description

Significance as a Chiral Building Block in Complex Molecule Synthesis

The primary value of 6-aminocyclohex-3-ene-1-carboxylic acid in synthetic chemistry lies in its utility as a chiral building block. The presence of multiple stereocenters and its rigid framework allow for the precise spatial arrangement of functional groups, a critical factor in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. As a constrained amino acid analog, it is particularly valuable in the design of peptide mimics (peptidomimetics). nih.gov By incorporating this cyclic structure into a peptide sequence, chemists can enforce specific secondary structures, such as turns and helices, which can enhance biological activity and metabolic stability compared to their linear, more flexible counterparts. mdpi.com

The application of similar cyclic amino acid scaffolds in the development of antiviral and other therapeutic agents underscores the potential of this compound. purdue.eduscholarsresearchlibrary.com For instance, the conformational rigidity of such building blocks is a key element in the design of inhibitors for enzymes like human ornithine aminotransferase (hOAT), a target in cancer therapy. nih.gov The defined stereochemistry of this compound allows it to present its amino and carboxyl groups in a spatially precise manner, enabling specific interactions with biological targets.

Overview of Structural Features and Stereochemical Considerations

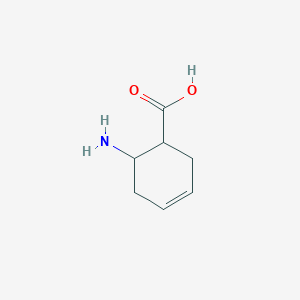

The structure of this compound is characterized by a six-membered carbon ring containing a double bond, with an amino group and a carboxylic acid group attached to separate saturated carbon atoms. This arrangement gives rise to several stereochemical possibilities.

Stereoisomers: The compound can exist as both cis and trans diastereomers, depending on the relative orientation of the amino and carboxylic acid groups with respect to the plane of the ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers: (1R,6S) and (1S,6R) for the cis form, and (1R,6R) and (1S,6S) for the trans form.

Conformational Analysis: The cyclohexene (B86901) ring typically adopts a half-chair or a distorted boat conformation to minimize steric strain. The energetic preference for a particular conformation is influenced by the nature and orientation of the substituents. researchgate.netrsc.org In the trans isomer, a distorted chair conformation with both the amino and carboxylic acid groups in equatorial positions is generally favored to minimize steric hindrance. For the cis isomer, one substituent is likely to be in an axial position while the other is equatorial in a chair-like conformation. nih.gov These conformational preferences are crucial as they dictate the three-dimensional shape of the molecule and, consequently, its biological activity.

| Proton/Carbon | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 | Broad singlet, position is solvent-dependent. libretexts.org |

| Olefinic Protons (-CH=CH-) | 5.5 - 6.0 | Complex multiplets. |

| Protons on Carbons Bearing Amino and Carboxyl Groups (CH-N, CH-C) | 3.0 - 4.5 | Position and multiplicity depend on stereochemistry (cis/trans). |

| Aliphatic Protons (-CH2-) | 1.5 - 2.5 | Complex multiplets. |

| Carboxylic Carbon (C=O) | 170 - 180 | thieme-connect.de |

| Olefinic Carbons (C=C) | 120 - 135 | |

| Carbons Bearing Amino and Carboxyl Groups (C-N, C-C) | 50 - 65 | |

| Aliphatic Carbons (CH2) | 20 - 40 |

This table presents typical NMR chemical shift ranges for the core structure of this compound, inferred from data on similar aminocycloalkenecarboxylic acids and general principles of NMR spectroscopy. Actual values can vary based on the specific stereoisomer, solvent, and presence of protecting groups.

Historical Context of Related Aminocycloalkenecarboxylic Acids in Research

The scientific interest in this compound is built upon a rich history of research into a broader class of compounds known as aminocyclitols and their derivatives. These are carbocyclic compounds bearing multiple hydroxyl and amino groups, and they have played a pivotal role in the development of medicinal chemistry.

One of the most significant early discoveries in this area was the identification of aminocyclitols as the core structural motif in aminoglycoside antibiotics. Streptomycin, discovered in the 1940s, was a landmark in this field and demonstrated the potent antibacterial activity of this class of natural products. This discovery spurred extensive research into the synthesis and biological activity of a wide array of aminocyclitol-containing molecules.

In subsequent decades, researchers began to explore the synthesis of simpler, non-naturally occurring aminocycloalkenecarboxylic acids as constrained analogs of natural amino acids and as scaffolds for drug discovery. The development of stereoselective synthetic methods was a critical advancement, allowing for the preparation of specific enantiomers and diastereomers for biological evaluation. These synthetic efforts have led to the discovery of aminocyclitol derivatives with a wide range of biological activities, including antiviral, antifungal, and anticancer properties. The strategic use of these chiral building blocks continues to be a fruitful area of research, enabling the construction of novel molecular architectures with tailored biological functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Aminocyclohex 3 Ene 1 Carboxylic Acid and Its Analogues

Enantioselective and Diastereoselective Synthesis

Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For 6-Aminocyclohex-3-ene-1-carboxylic acid, which contains multiple chiral centers, enantioselective and diastereoselective methods are essential to isolate the desired stereoisomer.

Chemoenzymatic Approaches for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. Enzymes offer exceptional stereoselectivity under mild, environmentally benign conditions. chimia.ch

Detailed research findings have demonstrated the utility of enzymes in constructing chiral amino acids. For instance, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has shown broad substrate tolerance, catalyzing the stereoselective conjugate addition of various aminocarboxylic acids to fumaric acid. nih.gov This approach can be adapted to generate the core structure of cyclic amino acids in a single, highly stereocontrolled step. nih.gov Another common strategy involves the enzymatic resolution of racemic mixtures, where an enzyme selectively acts on one enantiomer, allowing for the separation of both. chimia.ch

Table 1: Chemoenzymatic Strategies for Stereocontrol

| Enzyme/Method | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Lyases (e.g., EDDS Lyase) | Conjugate Addition | High stereoselectivity and regioselectivity in C-N bond formation. | nih.gov |

| Aminoacylases | Kinetic Resolution | Separation of enantiomers from a racemic mixture via selective hydrolysis. | chimia.ch |

| Transaminases | Reductive Amination | Stereoselective conversion of a keto acid precursor to the corresponding amino acid. | nih.gov |

Organocatalytic and Metal-Catalyzed Stereoselective Transformations

Organocatalysis and metal catalysis provide powerful tools for asymmetric synthesis, enabling the formation of chiral centers with high enantiomeric excess.

Metal-catalyzed approaches often employ chiral ligands to create an asymmetric environment around a metal center. For example, chiral Ni(II) complexes derived from Schiff bases of glycine (B1666218) and chiral tridentate ligands are highly effective for the asymmetric synthesis of various α-amino acids. nih.gov Another powerful strategy involves domino reactions initiated by chiral lithium amides. A highly diastereoselective 1,4-conjugate addition of a chiral lithium amide to a dienoate ester, followed by an intramolecular cyclization, can generate densely functionalized cyclohexane (B81311) derivatives with excellent stereocontrol. researchgate.net

Table 2: Catalytic Stereoselective Transformations

| Catalyst Type | Example Catalyst/System | Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Metal Catalyst | Chiral Ni(II) Complexes | Asymmetric Alkylation | Versatile for synthesizing various tailor-made α-amino acids. | nih.gov |

| Metal Catalyst | Chiral Lithium Amide | Domino Michael-Dieckman Reaction | Forms multiple stereocenters in a single step with high control. | researchgate.net |

| Organocatalyst | Proline Derivatives | Domino Reactions | Enables synthesis of densely functionalized cyclohexene (B86901) derivatives. | acs.org |

Chiral Auxiliary and Protecting Group Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed.

Pseudoephenamine is a versatile chiral auxiliary that provides remarkable stereocontrol in alkylation reactions to form α-substituted and even quaternary carbon centers. nih.gov Amides derived from pseudoephenamine can be enolized and subsequently alkylated with high diastereoselectivity. The auxiliary can then be cleaved under acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid. nih.gov Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are also crucial. They prevent unwanted side reactions at the amine functionality and can influence the conformational preferences of the molecule during key synthetic steps. beilstein-journals.org

Table 3: Chiral Auxiliaries and Protecting Groups

| Compound Type | Example | Function | Removal Conditions | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Pseudoephenamine | Directs diastereoselective alkylation of amide enolates. | Acidic or basic hydrolysis. | nih.gov |

| Protecting Group | tert-butoxycarbonyl (Boc) | Protects the amine; influences reaction conformation. | Acidic conditions (e.g., HCl). | beilstein-journals.org |

Multistep Synthesis and Linear/Convergent Strategies

The complete synthesis of this compound typically requires a multistep sequence. These sequences can be categorized as either linear or convergent.

A linear synthesis involves the sequential modification of a starting material, step-by-step, until the final product is formed. For example, a plausible linear route could start with the cycloaddition of chlorosulfonyl isocyanate to a diene to form a β-lactam. beilstein-journals.org Subsequent ring-opening with an alcohol would yield the amino ester, which can then be protected, functionalized (e.g., via epoxidation and ring-opening), and finally deprotected to afford the target amino acid. beilstein-journals.org Such routes often involve fundamental transformations like the conversion of a carboxylic acid to a more reactive acid chloride using thionyl chloride to facilitate amide formation. youtube.comyoutube.com

Cyclization Reactions and Ring-Forming Methodologies

The construction of the six-membered cyclohexene ring is the cornerstone of the synthesis. Several powerful cyclization methodologies can be employed to achieve this.

Ring-closing metathesis (RCM) is a versatile method for preparing substituted cyclohexenyl-based β-amino acids. nih.gov This reaction uses a ruthenium or molybdenum catalyst to form a cyclic olefin from a linear diene precursor. It is highly effective for forming six-membered rings and is tolerant of many functional groups. acs.orgnih.gov

Domino reactions that form the ring in a cascade process are also highly efficient. A domino Michael-Dieckman process, initiated by the conjugate addition of a chiral lithium amide, can construct a 1,2,3-trisubstituted cyclohexane core with complete stereochemical control in a single pot. researchgate.net Such reactions are valuable for rapidly building molecular complexity from simple starting materials.

Table 4: Key Cyclization Methodologies

| Methodology | Description | Key Advantage | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Catalytic formation of a cyclic olefin from a linear diene. | High functional group tolerance and versatility for ring sizes. | nih.gov |

| Diels-Alder Cycloaddition | [4+2] cycloaddition between a conjugated diene and a dienophile. | Excellent control over regioselectivity and stereoselectivity. | |

| Domino Michael-Dieckman Reaction | Conjugate addition followed by an intramolecular cyclization. | Rapid construction of complex, multi-substituted rings. | researchgate.net |

Continuous Flow Synthesis Techniques for Scalable Production

For the scalable and industrial production of fine chemicals and pharmaceuticals, continuous flow synthesis offers significant advantages over traditional batch processing. youtube.com Flow chemistry allows for superior control over reaction parameters, enhanced safety, and higher productivity. rsc.orgrsc.org

While specific reports on the continuous flow synthesis of this compound are limited, the application of this technology to related molecules demonstrates its potential. For instance, a telescoped two-step continuous-flow process has been developed for the synthesis of cyclopropyl (B3062369) aminoketones. rsc.org This method combines a photocyclization with a subsequent amine condensation, drastically reducing reaction times from 48 hours in batch to just 30 minutes in flow, while eliminating intermediate purification steps. rsc.orgrsc.org Similar principles can be applied to the synthesis of cyclic amino acids, enabling safer handling of reactive intermediates and facilitating large-scale production through automated, continuous operation. acs.orgnih.gov

Chemical Transformations and Derivatization Strategies of 6 Aminocyclohex 3 Ene 1 Carboxylic Acid

Functional Group Interconversions and Modifications

The primary amino group and the carboxylic acid moiety are the most common sites for functional group interconversions, enabling the creation of amides, esters, and other related structures. The cyclohexene (B86901) ring also participates in various addition and redox reactions.

Amidation and Peptide Coupling Reactions

The reaction between the carboxylic acid group of 6-aminocyclohex-3-ene-1-carboxylic acid and an amine (or the amino group with another carboxylic acid) to form an amide bond is a fundamental transformation. Direct amidation can be achieved by heating unactivated carboxylic acids and amines, a process that can be accelerated with catalysts like zirconium compounds. rsc.org Modern, greener approaches avoid traditional coupling reagents by using thioester intermediates, which then react with amines to form the desired amide or peptide bonds. nih.gov This method is notable for its efficiency and environmental friendliness. nih.gov

Derivatives such as cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride have been synthesized, highlighting the successful application of amidation to this scaffold. sigmaaldrich.com Furthermore, the core structure of cyclohexene carboxylic acid has been incorporated into more complex molecules like amidrazone derivatives, demonstrating its utility as a building block in synthetic chemistry. nih.gov

Table 1: Examples of Amidation and Peptide Coupling Strategies

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Direct Amidation | Toluene, 110 °C, optional Zr catalyst | Amide | rsc.org |

| Thioester-mediated | Dipyridyl dithiocarbonate (DPDTC), then amine | Amide/Peptide | nih.gov |

| Acylation of Amidrazones | 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) | Acyl amidrazone derivative | nih.gov |

Esterification and Lactonization Pathways

The carboxylic acid functional group of this compound can undergo esterification with various alcohols under acidic conditions. A particularly significant intramolecular reaction is lactonization, where the carboxylic acid reacts with a hydroxyl group elsewhere on the molecule to form a cyclic ester (lactone). youtube.comthieme-connect.de

This pathway is prominent in derivatives of the parent compound. For instance, the reduction of an isoindole-1,3-dione precursor with sodium borohydride (B1222165) (NaBH₄) yields 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamide derivatives. nih.gov These intermediates, possessing both a hydroxyl group and a group derived from a carboxylic acid, are primed for intramolecular cyclization. Subsequent reactions, such as bromination or epoxidation, can trigger rearrangement and cyclization to yield bicyclic lactones. nih.gov Iodolactonization, where iodine is used to induce the cyclization of an unsaturated carboxylic acid, is another powerful method for creating complex hydroxylated and lactonized structures from related bicyclic amino acids. researchgate.net

Table 2: Lactonization Reactions from Cyclohexene Derivatives

| Starting Material Type | Key Reaction | Product | Reference |

| 6-(Hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide | Bromination | Bicyclic bromolactone | nih.gov |

| 6-(Hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide | Epoxidation (m-CPBA) | Bicyclic hydroxylactone benzoate | nih.gov |

| N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Iodolactonization | Iodolactone | researchgate.net |

Reductive and Oxidative Processes

The functional groups of this compound and its derivatives are susceptible to both reduction and oxidation. The reduction of related dione (B5365651) precursors with sodium borohydride is a key step in synthesizing hydroxymethyl-substituted cyclohexene carboxamides, which are precursors for lactones. nih.gov

Oxidative transformations can target the cyclohexene double bond. Epoxidation of 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamide derivatives using reagents like meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of epoxides. nih.gov These epoxides are versatile intermediates that can undergo further rearrangement to yield complex bicyclic products. nih.gov Additionally, oxidized derivatives such as 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid, which features a ketone group on the ring, have been identified. nih.gov Another method for introducing hydroxyl groups onto the ring is through the functionalization of the double bond via epoxidation. researchgate.net

Carbon-Carbon Bond Forming Reactions

The structural backbone of this compound can be further elaborated through carbon-carbon bond-forming reactions. While specific examples starting directly from the title compound are not extensively detailed in the provided literature, the functional groups present allow for the application of modern cross-coupling methodologies.

The alkene moiety is a suitable handle for reactions such as the Simmons-Smith reaction, which would convert the double bond into a cyclopropane (B1198618) ring. chemistry.coach Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction (coupling with organoboranes) or the Sonogashira reaction (coupling with terminal alkynes), could be employed to attach aryl, vinyl, or alkynyl groups to the vinylic positions of the cyclohexene ring, likely after conversion of a halide derivative. chemistry.coach The synthesis of new derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety from 3,4,5,6-tetrahydrophthalic anhydride suggests that modifications to the ring's substitution pattern are synthetically accessible. nih.gov

Introduction of Halogen and Other Heteroatom Functionalities

Halogens and other heteroatoms can be incorporated into the this compound structure to modify its properties. The addition of bromine across the double bond of derivatives has been shown to be a viable reaction, which can subsequently lead to rearrangement products like bromolactones. nih.gov

Furthermore, iodocyclization reactions, such as iodolactonization, simultaneously introduce an iodine atom and form a lactone ring, leading to polyfunctional molecules. researchgate.net These halogenated intermediates can be valuable for further synthetic manipulations. Methods have also been developed for synthesizing fluorinated β-amino acid analogues from related bicyclic lactams, a process that involves steps like iodolactonization, lactone opening, and a hydroxy-fluorine exchange, demonstrating that fluorine can be selectively introduced into the carbocyclic frame. researchgate.net Epoxidation introduces an oxygen atom to form an oxirane ring, which is a key step in creating diverse oxygenated derivatives. nih.gov

Stereochemical Investigations and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the absolute and relative stereochemistry of 6-aminocyclohex-3-ene-1-carboxylic acid is fundamental for understanding its properties. The compound can exist as enantiomeric pairs of cis and trans diastereomers. The (1R,6S) and (1S,6R) enantiomers represent the cis isomers, where the amino and carboxylic acid groups are on the same face of the cyclohexene (B86901) ring. Conversely, the (1R,6R) and (1S,6S) enantiomers constitute the trans isomers, with the functional groups on opposite faces.

Several analytical techniques are employed to elucidate the stereochemistry of such cyclic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans). The coupling constants (J values) between vicinal protons, particularly H1 and H6, can provide insights into their dihedral angles and thus their relative orientation. For instance, in related aminocyclohexanol systems, the axial or equatorial disposition of protons, which dictates the magnitude of the coupling constants, has been used to confirm the relative stereochemistry. A Nuclear Overhauser Effect (NOESY) experiment can further establish the spatial proximity of protons, helping to differentiate between cis and trans isomers nih.gov.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining both the relative and absolute stereochemistry of chiral molecules. By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be constructed, revealing the precise arrangement of atoms in space. This technique has been successfully used to establish the absolute configuration of new stereocenters in derivatives of cyclic α-amino acids.

Chiral Derivatizing Agents: In the absence of suitable crystals for X-ray analysis, the absolute configuration can often be determined by reacting the amino acid with a chiral derivatizing agent of known absolute stereochemistry to form diastereomers. The resulting diastereomers can then be analyzed by spectroscopic techniques such as NMR, where the chemical shifts of the diastereomeric products can be correlated to the absolute configuration of the original molecule.

Below is a table summarizing the stereoisomers of this compound.

| Stereoisomer | Relationship | Configuration at C1 | Configuration at C6 | Relative Stereochemistry |

| (1R,6S) | Enantiomer of (1S,6R) | R | S | cis |

| (1S,6R) | Enantiomer of (1R,6S) | S | R | cis |

| (1R,6R) | Enantiomer of (1S,6S) | R | R | trans |

| (1S,6S) | Enantiomer of (1R,6R) | S | S | trans |

Conformational Preferences and Dynamics of the Cyclohexene Ring

The cyclohexene ring in this compound is not planar and adopts a half-chair or sofa conformation to relieve ring strain. The presence of the double bond restricts the conformational flexibility compared to a cyclohexane (B81311) ring. The substituents at C1 and C6 can occupy either pseudo-axial or pseudo-equatorial positions, and the ring can undergo a conformational inversion (ring flip).

The conformational equilibrium is primarily governed by the steric interactions between the substituents and the rest of the ring. Generally, conformers with bulky substituents in pseudo-equatorial positions are favored to minimize steric hindrance, particularly 1,3-diaxial-like interactions.

In the case of this compound, both the amino (-NH2) and carboxylic acid (-COOH) groups are relatively small. However, their preference for a pseudo-equatorial orientation is still expected to be the dominant factor in determining the most stable conformation.

For the cis isomers, a ring flip would interconvert one pseudo-axial and one pseudo-equatorial substituent to a conformation with one pseudo-equatorial and one pseudo-axial substituent. The energy difference between these two conformers would depend on the relative steric demands of the amino and carboxylic acid groups.

For the trans isomers, one conformer will have both substituents in pseudo-equatorial positions (diequatorial), while the other conformer resulting from a ring flip will have both substituents in pseudo-axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable due to the avoidance of unfavorable diaxial interactions.

The conformational preferences can be influenced by factors such as solvent polarity and pH, which can affect the size and electronic nature of the amino and carboxylic acid groups through protonation or deprotonation. Computational studies on related cyclic amino acid analogues have shown that the conformational propensities are strongly influenced by the specific orientation of the substituents and the conformation adopted by the ring, as well as the surrounding environment.

The following table outlines the expected conformational preferences for the trans-isomer of this compound.

| Conformer | C1 Substituent Position | C6 Substituent Position | Relative Stability |

| Diequatorial | Pseudo-equatorial | Pseudo-equatorial | More Stable |

| Diaxial | Pseudo-axial | Pseudo-axial | Less Stable |

Impact of Stereochemistry on Reaction Pathways and Selectivity

Intramolecular Reactions: The relative positioning of the amino and carboxylic acid groups is critical for intramolecular reactions. For example, the formation of a lactam (a cyclic amide) would be more facile for the cis-isomer, where the functional groups are on the same face of the ring and can more easily come into close proximity.

Stereoselective Syntheses: In synthetic applications, the existing stereocenters can direct the formation of new stereocenters. This is a key principle in asymmetric synthesis. For instance, the stereoselective synthesis of derivatives of 1-amino-3-oxocyclohexane-1-carboxylic acid has been achieved where the stereoselectivity of a conjugate addition was rationalized by the steric shielding of one face of the cyclohexenone ring by a bulky substituent. This demonstrates how the pre-existing stereochemistry can control the approach of a reagent.

Diastereoselectivity: When this compound undergoes reactions that generate a new stereocenter, the existing stereochemistry can lead to the preferential formation of one diastereomer over another. For example, in the alkylation of a related 1-methylcyclohexa-2,5-diene-1-carboxylic acid, the reaction was found to be completely stereoselective. This high degree of stereocontrol is attributed to the steric hindrance posed by the existing substituents, which directs the incoming electrophile to the less hindered face of the molecule.

The following table provides hypothetical examples of how the stereochemistry of this compound could influence reaction outcomes.

| Starting Isomer | Reaction Type | Potential Product Feature | Rationale |

| cis-isomer | Intramolecular cyclization (e.g., lactamization) | Higher yield or faster rate | The amino and carboxyl groups are on the same face of the ring, facilitating cyclization. |

| trans-isomer | Intermolecular reaction with a bulky reagent | Reaction may be slower or require harsher conditions | The functional groups may be more sterically hindered in their preferred diequatorial conformation. |

| Chiral enantiomer | Reaction at the double bond (e.g., epoxidation) | Diastereoselective formation of one epoxide isomer | The existing chiral centers direct the reagent to one face of the double bond. |

Exploration of Biological Activities and Mechanistic Studies

Enzyme Inhibition Profiling and Kinetics

The interaction of 6-aminocyclohex-3-ene-1-carboxylic acid derivatives with several enzyme systems has been characterized, revealing a range of inhibitory potentials and mechanisms.

Analogues of this compound have been designed and evaluated as inhibitors of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases. These enzymes are crucial for nitrogen metabolism and are significant therapeutic targets. wikipedia.org

Notably, fluorinated cyclohexene (B86901) analogues have been investigated as mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov For instance, (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acid was found to irreversibly inhibit GABA-AT. nih.gov The inactivation process involves a proposed elimination-aromatization mechanism, leading to the formation of N-m-carboxyphenylpyridoxamine 5′-phosphate and the release of a fluoride (B91410) ion per active site. nih.gov

Furthermore, other six-membered ring analogues have been rationally designed to selectively target human ornithine aminotransferase (hOAT), an enzyme implicated in the metabolic reprogramming of certain cancers, over GABA-AT. nih.gov A difluoromethylenyl-substituted cyclohexene carboxylic acid analogue, compound 14 in one study, was identified as a highly potent and selective inactivator of hOAT, being 22 times more efficient than a previously studied inhibitor. nih.gov This selectivity is attributed to the larger cyclohexene ring, which may hinder binding to the smaller, more rigid active site of GABA-AT. nih.gov

Table 1: Kinetic Constants for the Inactivation of Aminotransferases by Cyclohexene Analogues This table is interactive. Click on the headers to sort the data.

| Compound | Target Enzyme | K_I (mM) | k_inact (min⁻¹) | k_inact/K_I (mM⁻¹min⁻¹) | Source |

|---|---|---|---|---|---|

| (±)-5-Amino-2-fluorocyclohex-3-ene carboxylic acid | GABA-AT | 0.93 | 0.52 | 0.56 | nih.gov |

| (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid | hOAT | - | - | 20.0 | nih.gov |

Alpha-glucosidase inhibitors are therapeutic agents that hinder the absorption of carbohydrates from the small intestine by competitively inhibiting enzymes that break down complex carbohydrates. nih.gov Common inhibitors on the market include acarbose (B1664774) and miglitol, which are carbohydrate mimics. nih.gov However, based on available scientific literature, there are no specific studies detailing the direct inhibition of glycosidase enzymes by this compound itself. Research in this area has focused on other structural classes of compounds. nih.govacs.org

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation. nih.govjpp.krakow.pl Selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. jpp.krakow.plnih.gov While there is no direct research evaluating this compound as a COX-2 inhibitor, studies have explored the anti-inflammatory potential of derivatives containing a cyclohexene moiety. For example, certain diisoprenylcyclohexene-type meroterpenoids have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. mdpi.com Additionally, a general strategy has been identified for converting nonsteroidal anti-inflammatory drugs (NSAIDs) that contain a carboxylic acid group into potent and selective COX-2 inhibitors by derivatizing the carboxylate moiety into esters or amides. nih.gov This suggests a potential avenue for future research but does not confirm inherent COX-2 inhibitory activity for the parent compound.

The betaine/GABA transporter 1 (BGT1) is a member of the solute carrier family 6 that mediates the uptake of GABA and the osmolyte betaine. nih.gov Due to its role in GABA transport, it has been considered a potential target for anticonvulsant drugs. nih.gov The search for selective BGT1 inhibitors is an active area of research to better understand its physiological roles, particularly in the central nervous system. mdpi.com While direct interaction studies with this compound are not documented, research has shown that rigid GABA analogues can be potent and selective BGT1 inhibitors. mdpi.com For example, (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally restricted GABA analogue, shows submicromolar inhibitory activity on BGT1. mdpi.com This indicates that the structural scaffold of cyclic amino acids is relevant for interaction with the BGT1 transporter.

Fatty acid synthesis is a fundamental metabolic process involving enzymes like acetyl-CoA carboxylase (ACACA) and fatty acid synthase (FASN). nih.govlibretexts.org This pathway is often rewired in pathological conditions like cancer to support rapid cell growth and proliferation, making its enzymes potential therapeutic targets. nih.gov The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, an action catalyzed by acetyl-CoA carboxylase, which is a key regulatory step. libretexts.org Despite the importance of this pathway, there is currently no scientific literature available that describes or investigates the interaction of this compound with enzymes of the fatty acid synthesis pathway.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to decipher how a molecule's chemical structure correlates with its biological activity, guiding the design of more potent and selective compounds. bldpharm.com For derivatives of cyclohexene carboxylic acid, SAR studies have provided valuable insights.

In a series of new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, the presence of the double bond in the cyclohexene ring was found to enhance antiproliferative activity against mitogen-stimulated peripheral blood mononuclear cells. mdpi.com The nature of substituents on the amidrazone portion was also critical; a 2-pyridyl substituent was found to be crucial for this activity, and this effect could be further enhanced by 4-nitrophenyl or 4-methylphenyl groups at another position. mdpi.com In contrast, for the inhibition of inflammatory cytokines like TNF-α, saturation of the cyclohexane (B81311) ring generally enhanced the inhibitory effect. mdpi.com

Another study on 3-aminocyclohex-2-en-1-one derivatives identified three hydrophobic sites on the molecule that are important for binding to the CXCR2 chemokine receptor. sigmaaldrich.com The study concluded that modifying the cyclohexanone (B45756) core by incorporating a nitrogen atom or replacing it with fused aromatic rings was detrimental to its antagonistic potency. sigmaaldrich.com This highlights the specific structural requirements of the six-membered ring for certain biological targets. These findings collectively underscore that modifications to the cyclohexene ring, its degree of saturation, and the nature and position of its substituents are key determinants of biological activity and selectivity. mdpi.comsigmaaldrich.com

Elucidation of Pharmacophoric Elements

The fundamental pharmacophore of this compound derivatives consists of a cyclohexene scaffold, an amino group, and a carboxylic acid group. The spatial arrangement of these features is crucial for biological activity. The cyclohexene ring provides a semi-rigid backbone that orients the amino and carboxylic acid functionalities in a specific three-dimensional manner, which is critical for molecular recognition by biological targets.

The amino group often acts as a key interaction point, potentially forming salt bridges or hydrogen bonds with receptor sites. Similarly, the carboxylic acid group can participate in hydrogen bonding or ionic interactions, often mimicking the carboxylate of natural amino acid substrates of enzymes. The double bond in the cyclohexene ring introduces a degree of planarity, which can influence the molecule's shape and its interactions with flat regions of a receptor's binding pocket.

Impact of Substituent Effects on Biological Potency

Studies on various derivatives of this compound have demonstrated that the nature and position of substituents significantly modulate biological potency.

In a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the following structure-activity relationships (SARs) were observed mdpi.com:

Antiproliferative Activity: The presence of a 2-pyridyl substituent at the R¹ position was found to be crucial for antiproliferative effects. Furthermore, the introduction of a 4-nitrophenyl or 4-methylphenyl group at the R² position enhanced this activity. The double bond within the cyclohexene ring was also shown to augment antiproliferative action mdpi.com.

Antimicrobial Activity: For antibacterial and specifically anti-mycobacterial activity, a 4-CH₃-phenyl substituent at the R² position was beneficial. Conversely, a 4-nitrophenyl group at the same position was detrimental to antimicrobial efficacy. Saturation of the cyclohexene double bond was also noted to alter the activity profile mdpi.com.

In another study involving N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan (B1678972) derivatives, the degree of substitution (DS) of the chitosan polymer with the cyclohexene moiety was directly correlated with antimicrobial activity. An increase in the DS led to a significant improvement in inhibitory properties against various plant bacteria and fungi.

| Derivative Type | Substituent/Modification | Impact on Biological Potency |

| Amidrazone Derivatives | 2-pyridyl at R¹ | Crucial for antiproliferative activity mdpi.com |

| Amidrazone Derivatives | 4-nitrophenyl or 4-methylphenyl at R² | Enhances antiproliferative activity mdpi.com |

| Amidrazone Derivatives | 4-CH₃-phenyl at R² | Beneficial for antituberculosic and antibacterial activity mdpi.com |

| Amidrazone Derivatives | 4-nitrophenyl at R² | Detrimental to antimicrobial activity mdpi.com |

| Amidrazone Derivatives | Cyclohexene double bond | Enhances antiproliferative activity mdpi.com |

| Chitosan Derivatives | Increased Degree of Substitution (DS) | Improves antimicrobial activity |

Mechanistic Basis of Antimicrobial Activity

For N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan derivatives, the antimicrobial action is thought to stem from a combination of the inherent properties of chitosan and the appended cyclohexene carboxylic acid. Chitosan itself can disrupt microbial cell membranes. The introduction of the carboxylated cyclohexene moiety enhances the polycationic nature of the chitosan in acidic environments, which can lead to stronger electrostatic interactions with negatively charged components of bacterial and fungal cell walls, ultimately leading to cell lysis.

General mechanisms for cyclic amino acid analogs can involve interference with cell wall synthesis, disruption of the plasma membrane integrity, or inhibition of essential enzymes.

Anti-proliferative and Antitumor Research (Mechanistic Insights)

Derivatives of this compound have shown significant potential in anti-proliferative and antitumor research, with mechanisms often linked to the inhibition of key enzymes in cancer metabolism.

A notable example is the investigation of (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid, a derivative that acts as a selective inactivator of human ornithine aminotransferase (hOAT). hOAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a critical role in the metabolic reprogramming of hepatocellular carcinoma (HCC) by influencing proline and glutamine metabolism uit.no. Upregulation of hOAT has been observed in non-small cell lung cancer (NSCLC), where it promotes proliferation and inhibits apoptosis nih.gov.

The mechanism of action of this derivative involves it acting as a mechanism-based inactivator. It initially binds to the hOAT active site and forms a Schiff base with the PLP cofactor. Following an enzyme-catalyzed transformation, the derivative is converted into a reactive intermediate that covalently modifies key residues in the active site, leading to irreversible inactivation of the enzyme uit.no. This targeted inhibition of hOAT disrupts the metabolic pathways that cancer cells rely on for rapid growth, thereby exhibiting potent antitumor activity uit.nonih.gov.

Receptor Binding and Ligand-Receptor Interactions

The binding of this compound derivatives to their target receptors is a key determinant of their biological activity. The study of (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid with hOAT provides a detailed view of these interactions.

Crystallographic and mass spectrometry studies have revealed that this inactivator forms covalent bonds with two residues within the hOAT active site: the catalytic residue Lys292 and a threonine residue, *Thr322, from an adjacent subunit of the dimeric enzyme uit.no. The inactivation process disrupts a critical salt bridge between Arg413 and Glu235 in the active site, which is important for substrate binding and catalysis uit.no. The initial covalent modification occurs at *Thr322, followed by a nucleophilic attack from Lys292, resulting in a stable adduct that permanently blocks the enzyme's function uit.no.

The introduction of a double bond in the cyclohexene ring, as seen in this series of compounds, was found to significantly increase the binding affinity for hOAT compared to their saturated cyclohexane counterparts. This is attributed to the reduced steric hindrance of the cyclohexene ring, allowing for a better fit within the enzyme's active site uit.no.

Investigation of Metabolic Pathway Modulation (In Vitro Models)

In vitro studies have shown that derivatives of this compound can modulate metabolic pathways, particularly those related to amino acid metabolism. The inactivation of hOAT by (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid is a prime example of this modulation.

By inhibiting hOAT, this compound directly interferes with the conversion of ornithine to glutamate-γ-semialdehyde, a key step in both proline and glutamine metabolism uit.no. In cancer cells that are highly dependent on these pathways for anaplerosis and redox balance, this inhibition can lead to a metabolic crisis and cell death.

Furthermore, the turnover of this mechanism-based inactivator by hOAT in vitro has been shown to produce specific metabolites, confirming that the compound acts as a substrate before inactivation occurs. The analysis of these metabolites, alongside fluoride ion release experiments (from the difluoromethylenyl group), has helped to elucidate the turnover pathways and the chemical transformations that the compound undergoes within the enzyme's active site uit.nonih.gov. These in vitro models are crucial for understanding the precise molecular events that lead to the observed biological effects.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Target Interaction

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein. For 6-Aminocyclohex-3-ene-1-carboxylic acid, these simulations can elucidate its potential as an inhibitor or modulator of various enzymes or receptors.

The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are required. These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. The ligand's structure is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energies typically indicating a more favorable interaction. ajchem-a.commdpi.com

Studies on similar amide and carboxylic acid derivatives have demonstrated the utility of molecular docking in identifying key interactions. ajchem-a.comresearchgate.net For this compound, the amino and carboxylic acid groups are expected to form crucial hydrogen bonds and electrostatic interactions with amino acid residues in a target's active site. The cyclohexene (B86901) ring provides a scaffold that can engage in hydrophobic or van der Waals interactions. The specific stereochemistry of the substituents on the ring will significantly influence the molecule's ability to fit within a binding pocket.

The results from docking simulations can provide insights into the structure-activity relationships (SAR) of a series of compounds. For instance, by comparing the docking scores and binding modes of various derivatives of this compound, researchers can identify which modifications are likely to enhance binding affinity. umich.edu

Table 1: Key Interactions in Molecular Docking of this compound

| Functional Group | Potential Interactions | Interacting Residues (Examples) |

|---|---|---|

| Amino Group (-NH2) | Hydrogen bond donor | Aspartate, Glutamate, Serine |

| Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor, Ionic interactions | Arginine, Lysine, Histidine, Serine |

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of this compound and its complex with a biological target over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net

For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. The cyclohexene ring is not planar and can adopt various conformations, such as a half-chair or boat-like structures. The orientation of the amino and carboxylic acid substituents can also vary. Understanding the preferred conformations in solution is essential, as this will influence the molecule's ability to bind to a target. nih.govresearchgate.net

MD simulations can be used to study the stability of a ligand-protein complex predicted by docking. By simulating the complex in a solvent environment, researchers can observe whether the ligand remains bound to the active site and identify the key interactions that stabilize the complex. nih.gov These simulations can also reveal the role of water molecules in mediating interactions between the ligand and the protein.

Furthermore, advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone. These calculations can help to rank potential drug candidates and guide further experimental studies. nih.gov Studies on related amino acids have shown that the conformational flexibility is a key determinant of their biological function and that MD simulations can effectively sample this flexibility. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) are commonly used to study molecules of the size of this compound. nih.gov

One of the key applications of quantum chemical calculations is the determination of the molecular geometry and the distribution of electron density. This allows for the calculation of various molecular properties, such as dipole moment and polarizability, which are important for understanding intermolecular interactions. The analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Natural Bond Orbital (NBO) analysis can be used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the stability of different conformations. nih.gov Quantum chemical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the molecule.

For this compound, these calculations can help to understand its acid-base properties, the reactivity of the double bond in the cyclohexene ring, and the nature of the intramolecular interactions that determine its preferred conformation.

Table 2: Representative Quantum Chemical Descriptors

| Descriptor | Information Provided | Relevance |

|---|---|---|

| HOMO Energy | Electron-donating ability | Reactivity in nucleophilic attacks |

| LUMO Energy | Electron-accepting ability | Reactivity in electrophilic attacks |

| HOMO-LUMO Gap | Chemical reactivity and stability | Indicator of kinetic stability |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Predicts sites for intermolecular interactions |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org The goal of QSAR is to develop predictive models that can be used to estimate the activity of new, unsynthesized compounds. mdpi.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. mdpi.com

For derivatives of this compound, a QSAR study could identify the key structural features that are important for a particular biological activity. For example, a model might reveal that the activity is positively correlated with the hydrophobicity of a substituent at a certain position and negatively correlated with its steric bulk. Such models can provide valuable guidance for the design of new, more potent analogs. nih.govmdpi.com

The predictive power of a QSAR model is assessed through a process of validation, where the model is used to predict the activity of a set of compounds that were not used in the model development. A robust and validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. mdpi.com Studies on related aminocyclohexenone and aminocyclopentitol derivatives have successfully employed SAR to guide the optimization of their biological activities. umich.eduscilit.com

Applications As a Research Scaffold and Chemical Biology Probe

Development of Bioactive Compounds and Pharmacological Tools

The cyclohexene (B86901) carboxylic acid framework is a recurring motif in a number of bioactive compounds, and the introduction of an amino group, as in 6-aminocyclohex-3-ene-1-carboxylic acid, offers a handle for further functionalization and interaction with biological targets. Research into related structures has highlighted the potential of this scaffold in drug discovery.

Derivatives of cyclohexene carboxylic acid have shown promise as anti-inflammatory and antiproliferative agents. For instance, novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their biological activity. nih.govnih.gov While this specific study did not use the 6-amino substituted version, it did investigate a derivative containing a cyclohex-3-ene-1-carboxylic acid system, noting that such compounds have the potential for a range of biological activities, including antinociceptive and anti-inflammatory effects. nih.gov The study of these derivatives involved their synthesis from amidrazones and 3,4,5,6-tetrahydrophthalic anhydride (B1165640), followed by evaluation of their effects on peripheral blood mononuclear cells (PBMCs) to assess their antiproliferative and cytokine-modulating properties. nih.govnih.gov

Furthermore, research into other cyclohexene carboxylic acid derivatives has demonstrated their potential as antitumor agents. researchgate.net The rigid cyclohexene core can serve as a scaffold to present various functional groups in a defined spatial orientation, which is crucial for specific interactions with biological macromolecules.

A significant example of a closely related bioactive compound is (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid, which has been identified as a selective and potent inactivator of human ornithine aminotransferase (hOAT). nih.gov This enzyme is a therapeutic target in hepatocellular carcinoma. The cyclohexene ring in this molecule plays a crucial role in positioning the difluoromethylenyl group for covalent modification of the enzyme's active site. nih.gov This highlights the utility of the aminocyclohexene carboxylic acid scaffold in the rational design of enzyme inhibitors.

Table 1: Bioactivity of Related Cyclohexene Carboxylic Acid Derivatives

| Compound Class | Biological Activity | Reference |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory, Antiproliferative | nih.govnih.gov |

| Cyclohexene carboxylic acid derivatives | Antitumor | researchgate.net |

| (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid | Selective inactivator of human ornithine aminotransferase | nih.gov |

Design of Conformationally Restricted Analogues for Biological Probes

The conformational rigidity of the cyclohexene ring in this compound makes it an attractive building block for the design of conformationally restricted analogues of biologically active peptides and small molecules. By incorporating this scaffold, researchers can lock a molecule into a specific bioactive conformation, which can lead to increased potency, selectivity, and metabolic stability.

The principle of conformational restriction is a powerful strategy in drug design. By reducing the number of accessible conformations, the entropic penalty of binding to a target is minimized, often resulting in higher affinity. While direct examples of the use of this compound in this context are not prevalent in the literature, the concept is well-established. For example, the development of conformationally constrained triazacyclophane scaffolds demonstrates the value of rigid platforms in creating artificial receptors and protein mimics. researchgate.net

The aforementioned inactivator of human ornithine aminotransferase, (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid, serves as an excellent example of this principle. nih.gov The rigid cyclohexene ring orients the amino and carboxylic acid groups, as well as the reactive difluoromethylenyl moiety, in a precise three-dimensional arrangement that is recognized by the enzyme's active site. This pre-organization is key to its mechanism of action.

Integration into Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of non-natural amino acids and scaffolds like this compound is a common strategy in the design of peptidomimetics.

The bifunctional nature of this compound allows it to be incorporated into a peptide chain, where the cyclohexene ring can introduce a rigid turn or loop, thereby constraining the peptide's conformation. This can be used to mimic the secondary structures of peptides, such as β-turns or γ-turns, which are often involved in biological recognition processes.

Various chemical strategies are employed to create constrained peptides, including the use of chemical ligation techniques to cyclize peptides. nih.gov For instance, the CLIPS (Chemical Ligation of Peptides onto Scaffolds) technology utilizes reactive linkers to create cyclic peptides with defined conformations. nih.gov While not specifically mentioning this compound, this technology highlights the general approach where a rigid scaffold can be used to organize peptide loops. The amino and carboxylic acid groups of this compound could potentially be used as anchor points for such ligations.

Utility in Supramolecular Chemistry as Hydrogen-Bonded Organic Framework (HOF) Synthons

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. researchgate.netbeilstein-journals.org The design of HOFs relies on the predictable and directional nature of hydrogen bonding interactions. Molecules containing both hydrogen bond donors and acceptors are ideal synthons for the construction of HOFs.

This compound possesses both a primary amine group (-NH2), which is a hydrogen bond donor, and a carboxylic acid group (-COOH), which contains both a hydrogen bond donor (the hydroxyl proton) and acceptors (the carbonyl and hydroxyl oxygens). This combination of functional groups makes it a promising candidate for the self-assembly of HOFs. rsc.orgrsc.org

The amino groups within the pores of a HOF can act as functional sites for selective guest recognition and capture. rsc.org For example, a HOF with amine sites has been shown to exhibit selective recognition of small molecules. rsc.org The incorporation of this compound into a HOF could therefore lead to materials with tailored porosity and functionality for applications in separation, storage, and catalysis. The development of charge-assisted hydrogen-bonded organic frameworks (CAHOFs) further expands the possibilities for creating robust and functional materials from amino- and carboxy-functionalized building blocks. beilstein-journals.org

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. Key regions of interest would include the olefinic protons of the C3-C4 double bond, the methine protons at C1 and C6 which are adjacent to the carboxylic acid and amino groups respectively, and the allylic and aliphatic methylene (B1212753) protons. Analysis of coupling constants (J-values) between adjacent protons would be critical in determining the relative stereochemistry (cis or trans) of the substituents. For instance, the coupling constant between the protons on C1 and C6 would differ significantly between the cis and trans isomers.

¹³C NMR Spectroscopy: The carbon-13 spectrum provides information on the number of unique carbon environments. The key signals would correspond to the carbonyl carbon of the carboxylic acid, the two sp² hybridized carbons of the double bond, the two sp³ methine carbons bearing the amino and carboxyl groups, and the two sp³ methylene carbons of the ring. The chemical shifts of C1 and C6 would be significantly influenced by the electron-withdrawing nature of their respective substituents.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and finalizing the structural elucidation. While specific data is not published, analyses are typically run using a high-field instrument (e.g., 500 MHz) with a polar deuterated solvent like DMSO-d₆ to ensure solubility. squarix.desquarix.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Aminocyclohex-3-ene-1-carboxylic acid Note: These are estimated values based on typical chemical shifts for similar structural motifs.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| -COOH | ¹H | ~12.0 | Singlet (broad) | Acidic proton, often exchanges with solvent. |

| H3 / H4 | ¹H | 5.5 - 6.0 | Multiplet | Olefinic protons. |

| H6 | ¹H | 3.0 - 3.5 | Multiplet | Proton alpha to the amino group. |

| H1 | ¹H | 2.8 - 3.3 | Multiplet | Proton alpha to the carboxyl group. |

| H2 / H5 | ¹H | 2.0 - 2.6 | Multiplet | Allylic/Aliphatic methylene protons. |

| -NH₂ | ¹H | Variable (broad) | Singlet (broad) | Chemical shift and appearance depend on solvent and concentration. |

| C=O | ¹³C | 170 - 175 | - | Carboxyl carbon. |

| C3 / C4 | ¹³C | 125 - 130 | - | Olefinic carbons. |

| C6 | ¹³C | 50 - 55 | - | Carbon alpha to the amino group. |

| C1 | ¹³C | 40 - 45 | - | Carbon alpha to the carboxyl group. |

| C2 / C5 | ¹³C | 25 - 30 | - | Aliphatic methylene carbons. |

Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (Molecular Weight: 141.17 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would be used. matrix-fine-chemicals.com

The mass spectrum of a carboxylic acid often shows a weak or absent molecular ion (M⁺) peak. libretexts.orgmiamioh.edu The fragmentation is typically dominated by cleavages adjacent to the carbonyl group (alpha-cleavage). libretexts.orgmiamioh.edu Key expected fragments for this compound would include:

[M-OH]⁺ (m/z 124): Resulting from the loss of a hydroxyl radical.

[M-COOH]⁺ (m/z 96): Resulting from the loss of the entire carboxyl group.

[COOH]⁺ (m/z 45): A characteristic peak for carboxylic acids. miamioh.edu

Another potential fragmentation pathway is the McLafferty rearrangement, which is common for carbonyl compounds possessing accessible gamma-hydrogens. youtube.comyoutube.com This rearrangement would lead to the formation of a characteristic fragment ion. Additionally, cleavage of the ring structure can occur, providing further diagnostic peaks that help to piece together the molecule's structure. High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion and its fragments, allowing for the calculation of the exact elemental formula.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 141 | [C₇H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 124 | [M-OH]⁺ | Alpha-cleavage with loss of hydroxyl radical |

| 96 | [M-COOH]⁺ | Alpha-cleavage with loss of carboxyl group |

| 45 | [COOH]⁺ | Fragment corresponding to the carboxyl group |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical, particularly in pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used method for this purpose. mst.edu

The principle of chiral chromatography relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation. Research has shown that enantiomers of cis-2-amino-4-cyclohexene-1-carboxylic acid (an alternate name for the target compound) can be successfully resolved using specific CSPs. mst.edu For example, macrocyclic glycopeptide antibiotics, such as teicoplanin, have been used as CSPs to achieve excellent resolutions for a wide range of unusual amino acids, including the title compound. mst.edu Another successful approach involves zwitterionic ion-exchangers. hplc.eu The choice of mobile phase, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer with additives, is optimized to achieve the best separation. mst.eduhplc.eu

Table 3: Chiral HPLC Separation Data for cis-6-Aminocyclohex-3-ene-1-carboxylic acid

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) | Elution Order | Reference |

|---|---|---|---|---|---|---|

| CHIRALPAK ZWIX(+) | MeOH/MeCN (75/25 v/v) + 25 mM NH₃ + 50 mM AcOH | 2.71 | 1.17 | 1.00 | 1R,6S < 1S,6R | hplc.eu |

| CHIRALPAK ZWIX(-) | MeOH/MeCN (75/25 v/v) + 25 mM TEA + 50 mM AcOH | 3.58 | 1.23 | 1.37 | 1S,6R < 1R,6S | hplc.eu |

| Teicoplanin-based CSP | Water/Methanol (hydro-organic) | 1.17 | 1.37 | 2.33 | Not Specified | mst.edu |

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While chiral chromatography can separate enantiomers, it does not reveal their absolute configuration (e.g., whether a specific peak corresponds to the (1S,6R) or (1R,6S) enantiomer). Circular Dichroism (CD) and its electronic variant (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is a powerful, non-destructive method for assigning the absolute configuration. mdpi.com

The modern approach involves a combination of experimental measurement and computational chemistry. nih.gov The process is as follows:

The experimental ECD spectrum of one of the purified enantiomers is measured.

A conformational search and energy minimization for one of the possible absolute configurations (e.g., 1S,6R) is performed using quantum chemical calculations (like Density Functional Theory, DFT).

The theoretical ECD spectrum is then calculated for the ensemble of low-energy conformers.

The calculated spectrum is compared to the experimental spectrum. A good match between the theoretical spectrum of the (1S,6R) configuration and the experimental spectrum confirms that the sample has the (1S,6R) absolute configuration. An inverted match indicates the opposite (1R,6S) configuration. nih.gov

This combination of experimental and theoretical ECD provides a reliable and increasingly routine method for the unambiguous assignment of the absolute stereochemistry of complex chiral molecules like this compound. nih.govresearchgate.net

Future Research Directions and Challenges

Innovations in Asymmetric Synthesis and Catalyst Design

The biological activity of chiral molecules is often stereospecific. Therefore, the development of efficient and highly selective asymmetric syntheses for 6-aminocyclohex-3-ene-1-carboxylic acid is a critical challenge. Future research in this area will likely focus on several innovative strategies:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has revolutionized synthetic chemistry. nih.govnih.gov Future efforts could be directed towards designing chiral primary amine or Brønsted acid catalysts that can facilitate the enantioselective synthesis of this compound and its derivatives. nih.govnih.govnih.gov These methods offer the advantages of being metal-free, often less sensitive to air and moisture, and operating under mild reaction conditions.

Chemoenzymatic and Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity and are increasingly used in industrial-scale synthesis. The kinetic resolution of racemic esters or amides of this compound using lipases or esterases is a promising avenue. researchgate.net Furthermore, the dynamic kinetic resolution (DKR) of precursors, where the undesired enantiomer is racemized in situ, could provide a highly efficient route to a single enantiomer. nih.gov The discovery and engineering of novel enzymes, such as metagenome-derived esterases, could provide biocatalysts with tailored substrate specificity and enantioselectivity for this particular scaffold. researchgate.net

Transition-Metal Catalysis: The development of novel chiral ligands for transition metals like rhodium and copper continues to be a fruitful area of research for asymmetric synthesis. researchgate.net For instance, chiral catalysts could be employed in asymmetric additions to cyclic imines or related precursors to stereoselectively install the amine and carboxylic acid functionalities on the cyclohexene (B86901) ring.

A significant challenge will be the development of catalysts that can effectively control the stereochemistry at two adjacent stereocenters in a single synthetic step, which is a common feature of advanced asymmetric catalytic methods. researchgate.net

Discovery of Novel Biological Targets and Therapeutic Modalities

The structural similarity of this compound to the neurotransmitter gamma-aminobutyric acid (GABA) suggests its potential to interact with GABA receptors or related targets in the central nervous system. nih.gov As a conformationally restricted analogue, it could offer enhanced selectivity for specific receptor subtypes or improved pharmacokinetic properties compared to the flexible endogenous ligand. researchgate.net

GABA Receptor Modulation: Future research should focus on the synthesis and pharmacological evaluation of derivatives of this compound as modulators of GABA-A and GABA-B receptors. nih.gov The rigid cyclohexene ring could lock the molecule into a specific conformation that preferentially binds to a particular receptor subtype, potentially leading to the development of novel treatments for epilepsy, anxiety, and other neurological disorders.

Anti-inflammatory and Analgesic Activity: The cyclohexene core is present in various natural products and synthetic compounds with anti-inflammatory properties. The cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs), have active sites that can accommodate cyclic molecules. beilstein-journals.orgnih.gov Future investigations should explore the potential of this compound derivatives to inhibit COX-1 and COX-2. Amide derivatives, in particular, have shown promise in enhancing the anti-inflammatory and analgesic activity of other carboxylic acid-containing drugs. itmedicalteam.pl

A key challenge will be to elucidate the precise molecular targets and mechanisms of action of these derivatives. This will require a combination of in vitro binding assays, cell-based functional assays, and in vivo animal models of disease.

Predictive Computational Tools for Rational Design and Lead Optimization

Computational chemistry plays an increasingly important role in modern drug discovery, enabling the rational design of new molecules and the optimization of lead compounds. For this compound, several computational approaches can be envisioned:

Molecular Docking: To investigate the potential interaction of this compound derivatives with biological targets like GABA receptors or COX enzymes, molecular docking studies can be employed. nih.govinnovareacademics.in These simulations can predict the binding mode and affinity of the ligands within the active site of the protein, providing valuable insights for the design of more potent and selective inhibitors. innovareacademics.insemanticscholar.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bldpharm.comnih.gov By synthesizing a library of this compound derivatives and evaluating their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. innovareacademics.inbldpharm.com This can help to prioritize synthetic efforts and accelerate the discovery of lead compounds.

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated that defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity.

A significant challenge in applying these computational tools is the need for accurate and validated models of the biological targets and reliable experimental data to train and test the computational models.

Integration of this compound into Diverse Chemical Biology Platforms

The unique conformational constraints of this compound make it an attractive building block for various chemical biology applications, moving beyond its potential as a standalone therapeutic agent.

Peptidomimetics and Foldamers: The incorporation of conformationally restricted amino acids into peptides can enforce specific secondary structures, such as turns or helices, and can increase metabolic stability. itmedicalteam.plsigmaaldrich.com Future research could explore the use of this compound as a building block for the synthesis of peptidomimetics that mimic the bioactive conformation of natural peptides. researchgate.netsigmaaldrich.com This could lead to the development of novel therapeutic agents with improved properties. The introduction of this cyclic β-amino acid can lead to the formation of foldamers with well-defined nanostructures. sigmaaldrich.com

Chemical Probes for Target Identification: Attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a derivative of this compound could generate chemical probes. nih.gov These probes could be used in cellular or in vivo experiments to identify and validate novel biological targets, contributing to a deeper understanding of disease pathways.

Scaffolds for Combinatorial Chemistry: The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it an ideal scaffold for the construction of diverse compound libraries. By systematically modifying these functional groups, large numbers of derivatives can be synthesized and screened for a wide range of biological activities.

A key challenge in this area will be to develop versatile and efficient synthetic methodologies to incorporate this compound into these larger and more complex molecular architectures.

Q & A

Q. What statistical methods are essential for analyzing reaction yield variability?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess significance and response surface methodology (RSM) for optimization. Report relative standard deviation (RSD) across triplicate runs to quantify variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |